Octacos-2-enoic acid

Description

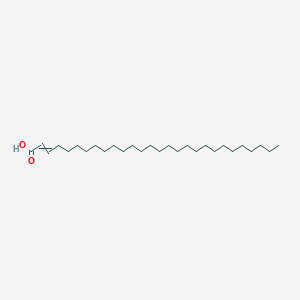

Octacos-2-enoic acid (theoretical IUPAC name: (2Z)-octacos-2-enoic acid) is a hypothetical very-long-chain monounsaturated fatty acid with a 28-carbon backbone and a double bond at the second position (C28:1(2)). Long-chain fatty acids like octacosanoic acid are typically hydrophobic and exhibit high melting points, while the position of the double bond (e.g., α,β-unsaturated vs. internal) influences reactivity and biological activity.

Properties

CAS No. |

59801-91-1 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

octacos-2-enoic acid |

InChI |

InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h26-27H,2-25H2,1H3,(H,29,30) |

InChI Key |

UISKOSOSWPDCPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octacos-2-enoic acid can be synthesized through several methods, including:

Oxidation of Alkenes: One common method involves the oxidation of long-chain alkenes using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).

Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from long-chain alcohols and unsaturated fatty acids under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of alkenes or the hydrolysis of esters. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated fatty acids using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution Reagents: Halogens (e.g., bromine, chlorine) under UV light or heat.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated fatty acids.

Scientific Research Applications

Octacos-2-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

Biology: The compound is studied for its role in cell membrane structure and function.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of octacos-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also targets specific enzymes involved in fatty acid metabolism, influencing pathways such as β-oxidation and lipid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Chain Length and Physical Properties Octacosanoic Acid (C28:0): As a saturated very-long-chain fatty acid, it is solid at room temperature and highly hydrophobic. (Z)-Octadec-6-enoic Acid (C18:1(6)): An 18-carbon monounsaturated fatty acid with an internal double bond. Safety protocols emphasize respiratory caution. 2-Octenoic Acid (C8:1(2)): A shorter α,β-unsaturated fatty acid. Its production via hepatic microsomal oxidation implies metabolic relevance, but safety data are absent in the evidence.

Double Bond Position and Reactivity The α,β-unsaturated structure of 2-octenoic acid (C8:1(2)) likely enhances its reactivity in Michael addition or oxidation reactions compared to internal double bonds in octadec-6-enoic acid.

Incompatible with strong oxidizers (e.g., peroxides). (Z)-Octadec-6-enoic Acid: Requires first aid measures for inhalation exposure, suggesting moderate volatility or aerosolization risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.